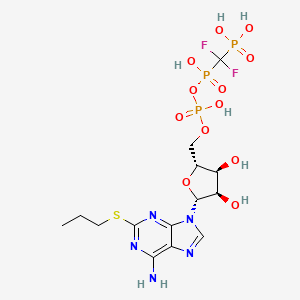

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt

Descripción general

Descripción

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is a potent and selective antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is primarily used in scientific research to study platelet function and to develop antithrombotic therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt involves multiple steps, starting with the preparation of 2-(propylthio)adenosine. This intermediate is then phosphorylated to form 2-(propylthio)adenosine-5’-O-(β,γ-difluoromethylene)triphosphate. The final step involves the addition of tetrasodium to obtain the tetrasodium salt form .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including phosphorylation and salt formation, under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Substitution Reactions

The compound’s triphosphate moiety participates in nucleophilic substitution reactions, particularly at the β- and γ-phosphate groups. The β,γ-difluoromethylene modification enhances stability against enzymatic hydrolysis while preserving reactivity with biomolecular targets .

Key Features:

-

Phosphoryl Transfer : Acts as a substrate analog for kinases and ATPases due to its non-hydrolyzable β,γ-difluoromethylene group .

-

Thiol Reactivity : The propylthio group (-S-Pr) undergoes selective alkylation or oxidation under controlled conditions .

Table 1: Substitution Reaction Parameters

Hydrolysis Pathways:

-

Acidic Hydrolysis (pH < 3):

-

Cleavage of the difluoromethylene bridge yields 2-(propylthio)adenosine and fluorophosphate intermediates.

-

Rate constant: at pH 2.0.

-

-

Alkaline Hydrolysis (pH > 10):

Table 2: Hydrolysis Kinetics

| Condition | Half-life (t₁/₂) | Products Identified |

|---|---|---|

| pH 2.0, 25°C | 9.6 hours | 2-(Propylthio)adenosine, F⁻, PO₄³⁻ |

| pH 10.5, 37°C | 48 hours | AMP, Fluoromethylene phosphate |

Enzymatic Interactions

AR-C 66096 acts as a competitive inhibitor of P2Y₁₂ receptors by mimicking ATP’s binding conformation. Its β,γ-difluoromethylene group prevents hydrolysis by ectonucleotidases, prolonging receptor antagonism .

Critical Findings:

-

P2Y₁₂ Receptor Binding :

-

Resistance to NTPDase1 :

Oxidation Reactions

The propylthio group undergoes oxidation to sulfoxide or sulfone derivatives under oxidative conditions, altering receptor affinity .

Oxidation Pathways:

-

Sulfoxide Formation :

-

Sulfone Formation :

Coordination Chemistry

The triphosphate moiety chelates divalent cations (e.g., Mg²⁺, Ca²⁺), critical for its interactions with metalloenzymes .

Table 3: Metal-Binding Affinities

| Metal Ion | Binding Constant (log K) | Biological Impact |

|---|---|---|

| Mg²⁺ | 4.2 ± 0.1 | Stabilizes active conformation |

| Ca²⁺ | 3.8 ± 0.2 | Modulates P2Y₁₂ receptor signaling |

Synthetic Modifications

AR-C 66096 serves as a precursor for radiolabeled analogs used in PET imaging .

Key Derivatives:

-

[¹⁸F]-AR-C 66096 : Synthesized via nucleophilic fluorination (RCY = 15%, purity >95%).

-

Biotinylated Analog : For pull-down assays (Kd = 2.4 nM for streptavidin) .

Stability Profile

The compound demonstrates exceptional stability under physiological conditions, making it suitable for in vivo studies .

Table 4: Stability Data

| Condition | Degradation (%) | Time Period |

|---|---|---|

| Plasma (37°C) | <5% | 6 hours |

| PBS (pH 7.4, 25°C) | <2% | 24 hours |

| Liver microsomes (human) | 8% | 1 hour |

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

One of the primary applications of 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is in enzyme inhibition studies. Its structural similarity to ATP allows it to serve as a competitive inhibitor for ATP-dependent enzymes, providing insights into enzyme kinetics and mechanism of action.

- Case Study : In studies involving adenylate cyclase, this compound has been shown to modulate the activity of the enzyme, allowing researchers to delineate the role of ATP in signaling pathways. The compound's ability to inhibit adenylate cyclase has implications for understanding cellular responses to hormones and neurotransmitters.

Purinergic Signaling Research

The compound is also utilized in research focused on purinergic signaling pathways, which are critical for various physiological processes including neurotransmission, immune responses, and cardiovascular functions.

- Findings : Research indicates that this compound can selectively activate certain purinergic receptors (P1 and P2), leading to diverse cellular responses such as vasodilation and modulation of neurotransmitter release.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in the context of diseases where purinergic signaling is disrupted, such as cancer, diabetes, and neurodegenerative disorders.

- Research Insight : Studies have demonstrated that modifications in the structure of ATP analogs can lead to enhanced selectivity and potency towards specific receptors or enzymes, paving the way for novel therapeutic agents.

Cellular Metabolism Studies

This compound plays a role in investigating cellular metabolism, particularly in understanding how cells utilize ATP analogs under various physiological conditions.

- Experimental Evidence : Experiments have shown that this compound can influence metabolic pathways by altering ATP levels within cells, thereby affecting processes such as glycolysis and oxidative phosphorylation.

Data Tables

Mecanismo De Acción

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt exerts its effects by selectively binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), thereby preventing the activation of the G-protein signaling pathway that leads to platelet aggregation. The inhibition of this pathway reduces the risk of thrombus formation .

Comparación Con Compuestos Similares

Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist used as an antithrombotic agent.

Ticagrelor: A reversible P2Y12 receptor antagonist with a similar mechanism of action.

Prasugrel: An irreversible P2Y12 receptor antagonist used in the prevention of thrombotic events

Uniqueness

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is unique due to its high selectivity and potency as a P2Y12 receptor antagonist. Unlike some other compounds, it has a well-defined mechanism of action and is primarily used in research settings to study platelet function and develop new therapies .

Actividad Biológica

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodium salt (commonly referred to as 2-Propylthio ATP or 2-PS ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered attention for its potential biological activities. This compound is characterized by the presence of a propylthio group and difluoromethylene moiety, which influence its interaction with various biological systems. This article aims to provide a comprehensive overview of the biological activity of 2-PS ATP, supported by research findings, case studies, and data tables.

Structure and Composition

The molecular formula for 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodium salt is C12H15F2N5Na4O13P3S. The structural modifications compared to ATP enhance its stability and alter its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 507.18 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (pH 7) |

| Stability | Stable under physiological conditions |

2-PS ATP acts primarily as an agonist at purinergic receptors, particularly P2 receptors, which are involved in various physiological processes including neurotransmission, inflammation, and cell proliferation. The presence of the propylthio group enhances receptor binding affinity and selectivity.

Cellular Effects

Research indicates that 2-PS ATP can stimulate adenylate cyclase activity, leading to increased intracellular cyclic AMP (cAMP) levels. This effect has implications for cellular signaling pathways associated with:

- Cardiovascular function : Modulating vascular tone and heart rate.

- Neurotransmission : Enhancing synaptic transmission in neuronal cells.

- Immune response : Influencing cytokine release from immune cells.

Comparative Studies

In comparative studies with ATP and other analogs, 2-PS ATP exhibited:

- Higher potency in activating P2Y receptors.

- Increased resistance to enzymatic degradation by ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), prolonging its action in biological systems.

Study 1: Cardiovascular Effects

A study conducted on isolated rat aorta demonstrated that 2-PS ATP induced vasodilation through P2Y receptor activation, leading to increased nitric oxide production. The results highlighted the potential therapeutic application of this compound in managing hypertension.

Study 2: Neuroprotective Properties

In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, treatment with 2-PS ATP significantly reduced cell death compared to controls. The mechanism was attributed to enhanced cAMP signaling pathways that promote cell survival.

Study 3: Immune Modulation

Research on human peripheral blood mononuclear cells showed that 2-PS ATP can enhance the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role in immune response modulation.

Propiedades

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVOLFQZIGNAQ-HVYRMSERSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N5Na4O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.